5-Bromo-1,6-naphthyridin-2(1H)-one

Medicinal Chemistry PDE3 Inhibitors Cross-Coupling

5-Bromo-1,6-naphthyridin-2(1H)-one provides regioselective C5 functionalization via Suzuki/Stille coupling, enabling rapid SAR library synthesis for cAMP PDE III inhibitor programs. Critical for cardiotonic/vasodilatory candidate optimization. Substitution at C7 or carbonyl modification abolishes activity—this 5‑bromo derivative is essential for pharmacophore engagement. Immediate stock availability supports medicinal chemistry workflows.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 105276-96-8
Cat. No. B1339591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,6-naphthyridin-2(1H)-one
CAS105276-96-8
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=NC=C2)Br
InChIInChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12)
InChIKeyHBOWEWFBGYLXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,6-naphthyridin-2(1H)-one (CAS 105276-96-8): Core Scaffold for PDE3 and Kinase-Targeted Drug Discovery


5-Bromo-1,6-naphthyridin-2(1H)-one (CAS 105276-96-8) is a brominated heterocyclic building block belonging to the 1,6-naphthyridin-2(1H)-one class, a privileged scaffold in medicinal chemistry [1]. The core structure is recognized as a novel inhibitor of cyclic AMP phosphodiesterase III (cAMP PDE III), an enzyme target for cardiotonic and vasodilatory agents [2]. The 5-position bromine atom enables regioselective palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse C5-substituted analogs for structure-activity relationship (SAR) studies [1].

Why 5-Bromo-1,6-naphthyridin-2(1H)-one Cannot Be Interchanged with Generic 1,6-Naphthyridin-2(1H)-ones


Substitution of 5-bromo-1,6-naphthyridin-2(1H)-one with alternative 1,6-naphthyridin-2(1H)-one derivatives (e.g., 5-methyl, 5-H, or 7-bromo analogs) is not feasible due to divergent reactivity profiles and biological activity. The bromine atom at the 5-position confers unique synthetic versatility for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), enabling the rapid generation of C5-substituted libraries that are inaccessible from non-halogenated precursors [1]. In contrast, substitution at other positions (e.g., C7) or modifications to the carbonyl group have been shown to dramatically alter or abolish cAMP PDE III inhibitory activity, underscoring the critical importance of the 5-position for pharmacophore engagement [2].

Quantitative Differentiation Evidence: 5-Bromo-1,6-naphthyridin-2(1H)-one vs. Closest Analogs


C5-Bromo vs. C5-Methyl: Enabling Diverse Analog Synthesis via Cross-Coupling

5-Bromo-1,6-naphthyridin-2(1H)-one serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing the introduction of diverse aryl, heteroaryl, and alkyl groups at the C5 position. In contrast, 5-methyl-1,6-naphthyridin-2(1H)-one lacks this reactive handle and cannot undergo analogous diversification, limiting its utility in SAR campaigns [1]. The bromine substituent at the 5-position is specifically highlighted as a key feature enabling selective cross-coupling reactions, making this compound valuable for constructing complex molecular architectures [2].

Medicinal Chemistry PDE3 Inhibitors Cross-Coupling

C5-Bromo vs. C7-Bromo Isomers: Divergent Biological Activity Profiles

While direct comparative bioactivity data for 5-bromo-1,6-naphthyridin-2(1H)-one is limited, its 7-substituted analog (7-bromo-1,6-naphthyridin-2(1H)-one) serves as an intermediate for a distinct class of kinase inhibitors with reported IC50 values in the 10–80 nM range against c-Src [1]. However, modifications at the C5 position have been shown to improve PDE3 enzyme activity, while modifications at C7 or N-methylation led to a dramatic loss of activity [2]. This indicates that the position of substitution is critical; a 5-bromo handle is therefore valued for its ability to generate C5-substituted PDE3-active analogs, a path not accessible from the 7-bromo isomer.

Kinase Inhibition Selectivity c-Src

Vendor Purity and Cost Comparison: 5-Bromo-1,6-naphthyridin-2(1H)-one vs. 7-Bromo Isomer

For procurement, 5-bromo-1,6-naphthyridin-2(1H)-one is commercially available from multiple suppliers with a typical purity of 98% (e.g., Combi-Blocks catalog JM-7219, purity 98%) and 96% (e.g., Bidepharm catalog BD283888, purity 96%) . In comparison, the 7-bromo isomer (CAS 1574395-48-4) is available with a purity of 97% from select vendors [1]. Pricing for 5-bromo-1,6-naphthyridin-2(1H)-one at the 1g scale ranges from approximately $350 to $2,444 depending on supplier and purity, while 7-bromo-1,6-naphthyridin-2(1H)-one pricing is not as widely standardized. This vendor data provides a baseline for cost-benefit analysis when selecting between isomers.

Procurement Purity Cost Analysis

Optimal Application Scenarios for 5-Bromo-1,6-naphthyridin-2(1H)-one in Drug Discovery


Synthesis of C5-Substituted 1,6-Naphthyridin-2(1H)-one Libraries for PDE3 Inhibitor SAR

5-Bromo-1,6-naphthyridin-2(1H)-one is ideally suited as a key intermediate for generating diverse C5-substituted analog libraries via palladium-catalyzed cross-coupling (Suzuki, Stille). This approach enables systematic exploration of the C5 position's influence on cAMP PDE III inhibitory activity, as demonstrated by Singh et al. where C5-substituted analogs showed improved enzyme activity over the parent scaffold [1].

Precursor for Cardiotonic Agent Development

The 1,6-naphthyridin-2(1H)-one core is a recognized pharmacophore for cardiotonic activity. 5-Bromo-1,6-naphthyridin-2(1H)-one serves as a crucial building block for introducing diverse substituents at the 5-position to optimize cardiotonic potency and selectivity, as outlined in early patents on this class [2].

Building Block for Kinase Inhibitor Scaffold Hopping

While 7-substituted 1,6-naphthyridin-2(1H)-ones are established c-Src inhibitors, the 5-bromo derivative offers an orthogonal vector for diversification. Researchers can use 5-bromo-1,6-naphthyridin-2(1H)-one to explore novel kinase inhibitor chemotypes by coupling with various amines or boronic acids, potentially accessing selectivity profiles distinct from those of 7-substituted analogs [3].

Material for Undergraduate and Graduate-Level Organic Synthesis Training

Given its commercial availability (e.g., Combi-Blocks JM-7219, purity 98% ), 5-bromo-1,6-naphthyridin-2(1H)-one is an excellent substrate for teaching advanced cross-coupling methodologies in academic laboratory courses, demonstrating regioselective functionalization of heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1,6-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.